molecular formula C15H11Cl2N5O B11161443 4-chloro-N-(4-chlorobenzyl)-2-(1H-tetrazol-1-yl)benzamide

4-chloro-N-(4-chlorobenzyl)-2-(1H-tetrazol-1-yl)benzamide

Cat. No.: B11161443
M. Wt: 348.2 g/mol
InChI Key: ZHORQKIEJASNER-UHFFFAOYSA-N
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Description

4-chloro-N-(4-chlorobenzyl)-2-(1H-tetrazol-1-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides. Compounds in this class are often used in various fields such as medicinal chemistry, pharmaceuticals, and materials science due to their diverse biological activities and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(4-chlorobenzyl)-2-(1H-tetrazol-1-yl)benzamide typically involves the following steps:

    Formation of the tetrazole ring: This can be achieved by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.

    Benzylation: The tetrazole intermediate is then benzylated using 4-chlorobenzyl chloride in the presence of a base like potassium carbonate.

    Amidation: The final step involves the reaction of the benzylated tetrazole with 4-chlorobenzoyl chloride to form the desired benzamide.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated systems for monitoring and controlling the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloro substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Sodium azide in DMF, potassium carbonate in acetone.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of azides or other substituted derivatives.

Scientific Research Applications

Chemistry

  • Used as a building block in the synthesis of more complex molecules.
  • Studied for its reactivity and stability under various conditions.

Biology

  • Investigated for potential biological activities such as antimicrobial, antifungal, or anticancer properties.

Medicine

  • Explored as a potential drug candidate for various diseases due to its structural similarity to other bioactive benzamides.

Industry

  • Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-chloro-N-(4-chlorobenzyl)-2-(1H-tetrazol-1-yl)benzamide depends on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting or activating their functions. The molecular targets and pathways involved would be determined through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(4-chlorobenzyl)-2-(1H-tetrazol-1-yl)acetamide
  • 4-chloro-N-(4-chlorobenzyl)-2-(1H-tetrazol-1-yl)propionamide

Uniqueness

  • The presence of the tetrazole ring and the specific substitution pattern on the benzamide backbone may confer unique reactivity and biological activity compared to other similar compounds.
  • Differences in the length and nature of the substituents can lead to variations in solubility, stability, and overall bioactivity.

Properties

Molecular Formula

C15H11Cl2N5O

Molecular Weight

348.2 g/mol

IUPAC Name

4-chloro-N-[(4-chlorophenyl)methyl]-2-(tetrazol-1-yl)benzamide

InChI

InChI=1S/C15H11Cl2N5O/c16-11-3-1-10(2-4-11)8-18-15(23)13-6-5-12(17)7-14(13)22-9-19-20-21-22/h1-7,9H,8H2,(H,18,23)

InChI Key

ZHORQKIEJASNER-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNC(=O)C2=C(C=C(C=C2)Cl)N3C=NN=N3)Cl

Origin of Product

United States

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